[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-Hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate [(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-Hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate
Brand Name: Vulcanchem
CAS No.: 138451-90-8
VCID: VC0159490
InChI: InChI=1S/C112H196O42/c1-22-36-50-120-64-78-85-92(134-71(15)113)99(127-57-43-29-8)106(141-78)149-86-79(65-121-51-37-23-2)143-108(101(129-59-45-31-10)93(86)135-72(16)114)151-88-81(67-123-53-39-25-4)145-110(103(131-61-47-33-12)95(88)137-74(18)116)153-90-83(69-125-55-41-27-6)147-112(105(133-63-49-35-14)97(90)139-76(20)118)154-91-84(70-126-56-42-28-7)146-111(104(132-62-48-34-13)98(91)140-77(21)119)152-89-82(68-124-54-40-26-5)144-109(102(130-60-46-32-11)96(89)138-75(19)117)150-87-80(66-122-52-38-24-3)142-107(148-85)100(128-58-44-30-9)94(87)136-73(17)115/h78-112H,22-70H2,1-21H3/t78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92+,93+,94+,95+,96+,97+,98+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m1/s1
SMILES: CCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3OC(=O)C)OCCCC)OC4C(OC(C(C4OC(=O)C)OCCCC)OC5C(OC(C(C5OC(=O)C)OCCCC)OC6C(OC(C(C6OC(=O)C)OCCCC)OC7C(OC(C(C7OC(=O)C)OCCCC)OC8C(OC(O2)C(C8OC(=O)C)OCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)OCCCC)OC(=O)C
Molecular Formula: C112H196O42
Molecular Weight: 2214.7 g/mol

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-Hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate

CAS No.: 138451-90-8

Main Products

VCID: VC0159490

Molecular Formula: C112H196O42

Molecular Weight: 2214.7 g/mol

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-Hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate - 138451-90-8

CAS No. 138451-90-8
Product Name [(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-Hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate
Molecular Formula C112H196O42
Molecular Weight 2214.7 g/mol
IUPAC Name [(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate
Standard InChI InChI=1S/C112H196O42/c1-22-36-50-120-64-78-85-92(134-71(15)113)99(127-57-43-29-8)106(141-78)149-86-79(65-121-51-37-23-2)143-108(101(129-59-45-31-10)93(86)135-72(16)114)151-88-81(67-123-53-39-25-4)145-110(103(131-61-47-33-12)95(88)137-74(18)116)153-90-83(69-125-55-41-27-6)147-112(105(133-63-49-35-14)97(90)139-76(20)118)154-91-84(70-126-56-42-28-7)146-111(104(132-62-48-34-13)98(91)140-77(21)119)152-89-82(68-124-54-40-26-5)144-109(102(130-60-46-32-11)96(89)138-75(19)117)150-87-80(66-122-52-38-24-3)142-107(148-85)100(128-58-44-30-9)94(87)136-73(17)115/h78-112H,22-70H2,1-21H3/t78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92+,93+,94+,95+,96+,97+,98+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m1/s1
Standard InChIKey XGYWBSVNXXAYKZ-RBXLYOGXSA-N
Isomeric SMILES CCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OCCCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OCCCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)OCCCC)OC(=O)C
SMILES CCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3OC(=O)C)OCCCC)OC4C(OC(C(C4OC(=O)C)OCCCC)OC5C(OC(C(C5OC(=O)C)OCCCC)OC6C(OC(C(C6OC(=O)C)OCCCC)OC7C(OC(C(C7OC(=O)C)OCCCC)OC8C(OC(O2)C(C8OC(=O)C)OCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)OCCCC)OC(=O)C
Canonical SMILES CCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3OC(=O)C)OCCCC)OC4C(OC(C(C4OC(=O)C)OCCCC)OC5C(OC(C(C5OC(=O)C)OCCCC)OC6C(OC(C(C6OC(=O)C)OCCCC)OC7C(OC(C(C7OC(=O)C)OCCCC)OC8C(OC(O2)C(C8OC(=O)C)OCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)COCCCC)OCCCC)OC(=O)C
Synonyms Heptakis-(2,6-di-O-butyl-3-O-acetyl)-beta-Cyclodextrin
PubChem Compound 15686651
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator